molecular formula C24H17FN2O4 B5054818 methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

Cat. No.: B5054818
M. Wt: 416.4 g/mol
InChI Key: COTUPXWPQGWZOT-KGENOOAVSA-N
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Description

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is a complex organic compound with a unique structure that includes fluorophenyl, hydroxyphenyl, and imidazolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4/c1-31-24(30)16-8-6-15(7-9-16)14-21-23(29)27(17-10-12-18(28)13-11-17)22(26-21)19-4-2-3-5-20(19)25/h2-14,28H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUPXWPQGWZOT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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